Helicid

Catalog No.
S617350
CAS No.
M.F
C13H16O7
M. Wt
284.26 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Helicid

Product Name

Helicid

IUPAC Name

4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde

Molecular Formula

C13H16O7

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2

InChI Key

OLZAGZCCJJBKNZ-UHFFFAOYSA-N

Synonyms

helicid, helicide

Canonical SMILES

C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O

Description

4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde is a natural product found in Helicia nilagirica, Citrullus colocynthis, and other organisms with data available.

Helicid, scientifically known as 4-Formylphenyl-β-D-allopyranoside, is a phenolic glycoside with the CAS number 80154-34-3. It is primarily derived from the plant species Helicia nilagirica and other related species within the Helicia genus. Helicid has garnered attention for its diverse biological activities, including neuroprotective, antioxidant, anti-inflammatory, and analgesic properties. Its molecular formula is C13H16O7, indicating a complex structure that contributes to its biochemical significance in various research fields .

That are crucial for its biological activity. As a phenolic compound, it can participate in redox reactions, acting as an antioxidant by scavenging free radicals. This property is particularly important in mitigating oxidative stress in cells. Additionally, Helicid's structure allows it to interact with various biological molecules, potentially modifying signaling pathways involved in inflammation and neuronal protection .

The biological activities of Helicid are extensive:

  • Neuroprotective Effects: Helicid has shown potential in protecting neuronal cells from damage associated with neurodegenerative diseases.
  • Antioxidant Properties: It effectively scavenges free radicals, reducing oxidative stress and cellular damage.
  • Anti-inflammatory Action: Helicid modulates inflammatory responses, which may be beneficial in treating conditions characterized by chronic inflammation.
  • Analgesic Effects: Preliminary studies suggest that Helicid may help manage pain through its interaction with nociceptive pathways .

Helicid can be synthesized through various methods, primarily focusing on extraction from natural sources or synthetic organic chemistry techniques. The most common method involves isolating Helicid from the fruit of Helicia nilagirica using solvent extraction and purification processes. Additionally, synthetic routes may include glycosylation reactions where phenolic compounds are reacted with sugar moieties under specific catalytic conditions to yield Helicid .

Helicid's unique properties make it suitable for several applications:

  • Pharmaceutical Research: Investigated for potential therapeutic roles in neurodegenerative diseases and inflammatory disorders.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at enhancing health and wellness.
  • Cosmetics: Due to its skin-protective properties, Helicid may be incorporated into skincare formulations to combat oxidative stress and inflammation .

Research into Helicid's interactions with other compounds has revealed its potential synergistic effects. Studies focus on how Helicid interacts with various receptors and enzymes involved in neuroprotection and inflammation. For instance, investigations into its modulation of inflammatory cytokines have shown promise in enhancing therapeutic outcomes when combined with other anti-inflammatory agents .

Several compounds exhibit similar structural or functional characteristics to Helicid. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey ActivitiesSource
QuercetinFlavonoidAntioxidant, anti-inflammatoryVarious fruits and vegetables
ResveratrolStilbeneAntioxidant, cardioprotectiveGrapes and berries
CurcuminDiarylheptanoidAnti-inflammatory, neuroprotectiveTurmeric
KaempferolFlavonoidAntioxidant, anticancerVarious plants

Helicid stands out due to its specific glycoside structure that combines both phenolic and sugar components, which enhances its solubility and bioavailability compared to purely phenolic compounds like quercetin or curcumin. Its unique profile allows for targeted applications in neuroprotection and inflammation modulation that may not be as pronounced in other similar compounds .

XLogP3

-0.9

Dates

Modify: 2023-07-20

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